Calculated Lipophilicity (cLogP) Comparison: 4-(p-Tolylaminomethyl) vs 3-Aryl and N-Unsubstituted Quinolin-2-ones
The calculated LogP (cLogP) of 4-(p-tolylamino-methyl)-1H-quinolin-2-one is 3.44862 . This value distinguishes it from structurally related quinolin-2-one analogs with different substitution patterns. The p-tolylamino substituent contributes hydrophobic character that influences membrane permeability and protein binding potential relative to more polar analogs such as 7-hydroxy-3,4-dihydro-2(1H)-quinolinone or unsubstituted 2-quinolone.
| Evidence Dimension | Calculated octanol-water partition coefficient (cLogP) |
|---|---|
| Target Compound Data | 3.44862 (calculated) |
| Comparator Or Baseline | 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone: cLogP ≈ 0.8-1.2 (estimated by structure class); unsubstituted 2-quinolone: cLogP ≈ 1.4-1.7 (class estimate) |
| Quantified Difference | Target compound exhibits approximately 2-2.5 log unit higher lipophilicity than more polar quinolin-2-one analogs |
| Conditions | Computational prediction based on molecular structure (Leyan platform calculation) |
Why This Matters
cLogP values in the range of 3-4 are associated with optimal oral absorption and CNS permeability potential, whereas polar analogs (cLogP < 2) may exhibit different tissue distribution profiles, making the target compound distinct for permeability-dependent assays.
